N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with an ethylthio (-S-CH₂CH₃) group at the 5-position. The thiadiazole is linked via a thioacetamide bridge to a pyrimido[5,4-b]indole scaffold bearing a 3-methoxyphenyl substituent at position 3 and a 4-oxo-4,5-dihydro moiety. The 3-methoxyphenyl group may contribute to π-π stacking or hydrogen-bonding interactions in biological targets, as seen in structurally related Toll-like receptor 4 (TLR4) ligands . While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs demonstrate diverse bioactivities, including anticancer and anti-inflammatory effects .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3S3/c1-3-33-23-28-27-21(35-23)25-17(30)12-34-22-26-18-15-9-4-5-10-16(15)24-19(18)20(31)29(22)13-7-6-8-14(11-13)32-2/h4-11,24H,3,12H2,1-2H3,(H,25,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBDPSYCBMJTRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Structural Characteristics
The compound features a thiadiazole ring linked to a pyrimidoindole structure. The presence of these heterocycles is significant as they are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit substantial antimicrobial properties. For instance:
- A study demonstrated that compounds with similar thiadiazole structures showed promising antibacterial effects against various strains of bacteria. Specifically, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-acetamide derivatives displayed inhibition rates of 30% and 56% against Xanthomonas oryzae at concentrations of 100 μg/mL, outperforming commercial bactericides like thiodiazolecopper .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Target Bacteria | Inhibition Rate (%) | Concentration (μg/mL) |
|---|---|---|---|
| 51m | X. oryzae pv. oryzicola | 30 | 100 |
| 51m | X. oryzae pv. oryzae | 56 | 100 |
Anticancer Activity
The anticancer potential of compounds like N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-acetamide has been explored in several studies. For example:
- Compounds containing the thiadiazole and pyrimidine moieties have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for some synthesized derivatives ranged from 5.69 to 9.36 µM against MCF-7 cells .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 16a | MCF-7 | 5.69 |
| 16b | MCF-7 | 9.36 |
The biological activity of thiadiazole derivatives often involves multiple mechanisms:
- Inhibition of Enzymes : Thiadiazoles have been shown to inhibit carbonic anhydrase and other enzymes critical for cancer cell proliferation and survival .
- Biofilm Disruption : Certain derivatives can disrupt biofilm formation in bacteria, enhancing their effectiveness against biofilm-associated infections .
- Reactive Site Identification : Molecular docking studies have indicated that these compounds interact with active sites in target proteins, which is crucial for their inhibitory effects .
Case Studies
Several case studies highlight the therapeutic potential of thiadiazole-containing compounds:
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , indicating a structure that includes thiadiazole and pyrimidoindole moieties.
Structural Features
- Thiadiazole Ring : Known for its role in various biological activities.
- Pyrimidoindole Moiety : Contributes to the compound's pharmacological properties.
Anticancer Activity
Research has indicated that compounds containing thiadiazole and pyrimidine derivatives exhibit significant anticancer properties. The specific compound under study has shown promise in targeting various cancer cell lines, including:
- Colon Carcinoma (HCT-116) : Demonstrated an IC50 value of 6.2 µM.
- Breast Cancer (T47D) : Exhibited IC50 values of 43.4 µM and 27.3 µM for different derivatives .
Antimicrobial Properties
The compound's derivatives have been investigated for their antimicrobial effects. Studies have shown that certain thiadiazole derivatives possess strong antibacterial and antifungal activities, making them potential candidates for treating infections .
Anti-inflammatory Effects
Thiadiazole derivatives are also noted for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, providing therapeutic avenues for inflammatory diseases.
Synthesis of Biologically Relevant Molecules
The synthesis of this compound can be utilized in the solid-phase synthesis of nucleoside phosphodiesters, which are crucial in RNA synthesis and genetic engineering . This application highlights its significance in molecular biology.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized various thiadiazole derivatives and evaluated their biological activities against cancer cell lines. The results indicated that the incorporation of the ethylthio group significantly enhanced anticancer activity compared to non-thio substituted analogs .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on a series of thiadiazole derivatives, including the target compound. The findings suggested that modifications to the thiadiazole ring and substituents on the pyrimidoindole moiety could optimize biological activity, leading to more potent anticancer agents .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Value (µM) |
|---|---|---|
| Anticancer | HCT-116 (Colon Carcinoma) | 6.2 |
| Anticancer | T47D (Breast Cancer) | 27.3 |
| Antimicrobial | Various Bacterial Strains | Variable |
| Anti-inflammatory | In vitro models | Not specified |
Table 2: Synthesis Overview
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Esterification | Ethyl bromoacetate with amine | 70 |
| Thiosemicarbazide Synthesis | Reaction with isothiocyanates | 52–88 |
| Cyclization | Basic media cyclization | Variable |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the 1,3,4-Thiadiazole Core
Ethylthio vs. Alkyl Groups :
The ethylthio substituent distinguishes this compound from analogs like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-phenyl-pyrimidoindol-2-yl)thio)acetamide (). The sulfur atom in ethylthio increases molecular weight (by ~16 Da) and lipophilicity (clogP +0.5 estimated), which may enhance membrane penetration but reduce aqueous solubility . In contrast, alkyl-substituted thiadiazoles (e.g., butyl in 4.8 , ) exhibit higher synthetic yields (89.4% vs. unspecified for the target compound), suggesting steric or electronic effects of ethylthio may complicate synthesis .- Thiadiazole vs. Oxadiazole Cores: Replacing the thiadiazole with a 1,3,4-oxadiazole (e.g., 2a–i in ) removes a sulfur atom, altering electronic properties.
Modifications on the Pyrimidoindole Scaffold
3-Methoxyphenyl vs. Phenyl Groups :
The 3-methoxyphenyl substituent in the target compound contrasts with simpler phenyl groups in analogs like 27 (). Methoxy groups can enhance binding to aromatic residues in proteins (e.g., TLR4) via electron-donating effects and weak hydrogen bonds .4-Oxo vs. Other Heterocyclic Moieties :
The 4-oxo-4,5-dihydro group in the pyrimidoindole core is conserved in TLR4-active compounds (e.g., 27–34 , ), suggesting its role in maintaining planarity and stabilizing interactions with hydrophobic pockets .
Acetamide Bridge Variations
- Thioether Linkage :
The thioacetamide bridge (-S-CH₂-C(=O)-NH-) is critical for bioactivity in analogs like 4.8–4.10 () and 266 (). Replacement with oxyacetamide (-O-CH₂-C(=O)-NH-) in some compounds reduces potency, highlighting the importance of sulfur’s electronegativity and conformational flexibility .
Analytical Data
NMR Spectroscopy :
The ¹H NMR of the target compound’s pyrimidoindole protons (e.g., H-29 to H-36) would resemble 1 and 7 in , with chemical shifts near δ 7.0–8.5 ppm for aromatic protons. The ethylthio group’s methyl protons are expected at δ 1.2–1.4 ppm (triplet) and δ 2.5–3.0 ppm (quartet) for the SCH₂ moiety .Melting Points :
Analogs with bulky substituents (e.g., 4.8 , m.p. 266–270°C) exhibit higher melting points than smaller derivatives, suggesting the target compound may melt above 250°C .
Pharmacological Potential and Limitations
Bioactivity Predictions :
The compound’s pyrimidoindole-thiadiazole hybrid structure aligns with TLR4 ligands () and kinase inhibitors (). The methoxyphenyl group may improve selectivity over phenyl-substituted analogs, as seen in kinase inhibition studies .- Limitations: No direct cytotoxicity or ADMET data is available.
Tabulated Comparison of Key Analogs
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
The compound can be synthesized via multistep heterocyclic condensation. Key steps include:
- Refluxing thiourea derivatives (e.g., 1-(1,3-dioxoisoindolin-2-yl)thiourea) with N-arylmaleimides in glacial acetic acid, monitored via TLC .
- Recrystallization of intermediates (e.g., thiadiazol-2-yl acetamide derivatives) using polar aprotic solvents for purity .
- Thiol-ether bond formation between thiadiazole and pyrimidoindole moieties under inert conditions to prevent oxidation .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirm regioselectivity of thiadiazole and pyrimidoindole substitution patterns .
- X-ray crystallography : Resolve stereochemical ambiguities, particularly for the 4-oxo-4,5-dihydro-3H-pyrimidoindole core .
- HPLC-MS : Assess purity (>95%) and detect trace byproducts from maleimide side reactions .
Q. What preliminary biological activities have been reported for similar thiadiazole-pyrimidoindole hybrids?
Thiazole derivatives exhibit:
- Antimicrobial activity : MIC values <10 µM against Gram-positive bacteria via inhibition of cell wall synthesis .
- Anticancer potential : IC₅₀ of 2–15 µM in leukemia cell lines (e.g., K562) through topoisomerase II inhibition .
- Structure-activity trends : Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance potency .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s reactivity?
- DFT calculations (B3LYP/SDD basis set) : Predict bond angles (e.g., C1-C2-C3: 121.4°) and charge distribution to identify reactive sites for functionalization .
- Molecular docking : Simulate binding to biological targets (e.g., bacterial gyrase) to prioritize substituents for synthesis .
Q. What experimental design principles resolve contradictions in bioactivity data?
- Orthogonal assays : Combine MIC testing with time-kill curves to distinguish bacteriostatic vs. bactericidal effects .
- Metabolic stability studies : Use liver microsomes to rule out false negatives due to rapid hepatic clearance .
Q. How to optimize reaction conditions for scalability without compromising yield?
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to balance parameters like temperature (80–120°C), solvent (acetic acid vs. DMF), and reaction time (2–6 h) .
- Continuous-flow chemistry : Mitigate exothermic side reactions during maleimide coupling .
Q. What crystallographic insights are critical for structural validation?
- Torsion angles : Confirm planarity of the pyrimidoindole system (e.g., C4-N7-C8: 112.3°) to ensure π-stacking interactions .
- Hydrogen-bond networks : Analyze O10-C8-N7-H29 interactions (angle: ~0.88°) to predict solubility and crystallinity .
Q. How to address discrepancies in spectroscopic data for sulfur-containing intermediates?
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals from thioether and thiadiazole protons .
- Raman spectroscopy : Differentiate S-S vs. C-S vibrational modes in ambiguous cases .
Q. What strategies enhance stability during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
